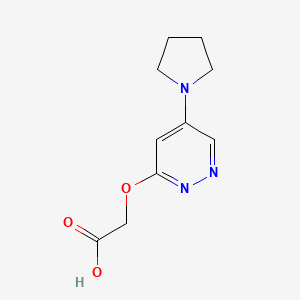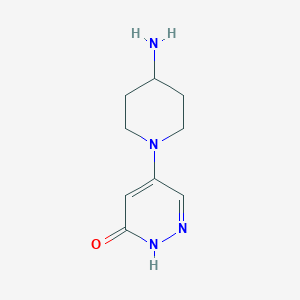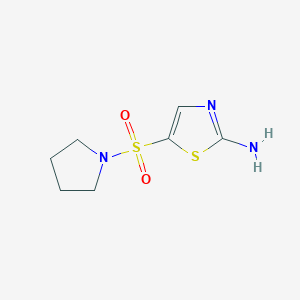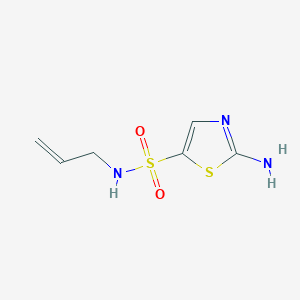![molecular formula C8H12ClN5O B1473201 1-(5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-2-イル)ウレア塩酸塩 CAS No. 2098018-43-8](/img/structure/B1473201.png)
1-(5,6,7,8-テトラヒドロピリド[4,3-d]ピリミジン-2-イル)ウレア塩酸塩
説明
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is a useful research compound. Its molecular formula is C8H12ClN5O and its molecular weight is 229.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗マイコバクテリア活性
この化合物は、その抗マイコバクテリア特性により、結核 (TB) の治療に潜在的な用途があります。 研究によると、ピリド[4,3-d]ピリミジン-2-イル構造の誘導体は、薬剤耐性株を含む結核菌 (MTB) の菌株に対して評価されてきました .
抗菌活性
この化合物の構造は、さまざまなグラム陽性菌とグラム陰性菌に対して抗菌活性を示してきた他の分子と類似しています。 これは、新しい抗菌剤を開発する可能性を示唆しています .
がん研究
類似の構造を持つ化合物は、がん治療における可能性について研究されてきました。 それらは、がん細胞の増殖と生存に関与する特定のタンパク質や酵素と相互作用することができます .
分子動力学シミュレーション
この化合物の誘導体は、細胞膜のダイナミクスと機能の理解に不可欠なタンパク質と脂質の相互作用を研究するために、分子動力学 (MD) シミュレーションで使用できます .
キナーゼ阻害
この化合物の誘導体は、がん細胞の増殖、生存、転移を含むさまざまな細胞プロセスに役割を果たす Axl キナーゼの選択的阻害剤として発見されました .
mTOR および PI3 キナーゼ阻害
この構造は、mTOR キナーゼと PI3 キナーゼの阻害剤として使用されてきた化合物に関連しています。 これらのキナーゼは、細胞の成長と代謝における役割のために、がん治療における重要な標的です .
作用機序
Target of Action
The primary targets of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. They are part of the PI3K/Akt/mTOR signaling pathway, which is often overactivated in various cancers .
Mode of Action
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride interacts with its targets by inhibiting the activity of mTOR kinase and PI3 kinase . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to a decrease in cell growth and proliferation .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth. When the compound inhibits mTOR kinase and PI3 kinase, it disrupts this pathway, leading to decreased cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness and selectivity suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride’s action include a decrease in cell growth and proliferation due to the disruption of the PI3K/Akt/mTOR signaling pathway . This can lead to the inhibition of tumor growth in cancerous cells .
生化学分析
Biochemical Properties
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as PI3K and mTOR, which are involved in cell growth and survival pathways . The nature of these interactions often involves inhibition or activation of these enzymes, leading to downstream effects on cellular processes.
Cellular Effects
The effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt/mTOR pathway, which is critical for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes such as PI3K and mTOR, leading to changes in gene expression and cellular function . The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of target enzymes and prolonged changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism and energy production . Understanding these interactions is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.ClH/c9-7(14)13-8-11-4-5-3-10-2-1-6(5)12-8;/h4,10H,1-3H2,(H3,9,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRGEMDZZXILKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-5-(6-(thiophen-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473118.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B1473119.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanamine](/img/structure/B1473121.png)
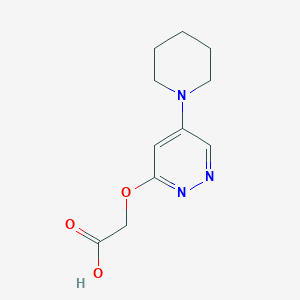
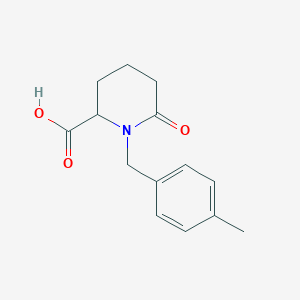

![N1-(thiazolo[5,4-b]pyridin-2-yl)ethane-1,2-diamine](/img/structure/B1473127.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B1473130.png)
